1h-Indole-3,4-dicarboxylic acid,4-methyl ester
Description
Scientific Research Applications
Antifungal Metabolites from Fungi
Research by Levy et al. (2000) explored antifungal metabolites produced by the fungus Aporpium caryae, leading to the discovery of two indole compounds through spectroscopic methods. These compounds are part of a broader class of indole derivatives with potential applications in combating fungal pathogens (Levy, Cabrera, Wright, & Seldes, 2000).
Tyrosine Kinase Inhibitors
Thompson et al. (1993) investigated the structure-activity relationships for inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity by a series of indole-3-alkanoic acids and their methyl esters. These compounds demonstrated varying degrees of inhibitory activity, highlighting the potential for developing novel cancer therapies based on indole derivatives (Thompson, Rewcastle, Tercel, Dobrusin, Fry, Kraker, & Denny, 1993).
Plant Hormone Analysis
Brown, Neill, and Horgan (1986) discussed the challenges in using deuterium-labeled indole compounds as internal standards for quantitation in plant hormone analysis. Their work highlights the importance of understanding the chromatographic behavior of these compounds for accurate measurement in biological samples (Brown, Neill, & Horgan, 1986).
Synthesis and Reactivity
Research on the synthesis and reactivity of indole derivatives, including methods for producing novel indole-2-carboxylic acids and esters, contributes to the development of new materials and pharmaceuticals. Unangst et al. (1987) and Murakami (1987) provide examples of innovative synthetic approaches to access a variety of indole-based structures with potential applications in medicinal chemistry and material science (Unangst, Connor, Stabler, & Weikert, 1987; Murakami, 1987).
Marine Natural Products
The discovery of new indole derivatives from marine sources, such as the work by Abdjul et al. (2015) on indole compounds isolated from a marine sponge, underscores the importance of natural products as a source of bioactive compounds for drug discovery and development (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).
properties
IUPAC Name |
4-methoxycarbonyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)6-3-2-4-8-9(6)7(5-12-8)10(13)14/h2-5,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSQGVCYTSTWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288898 | |
Record name | 4-Methyl 1H-indole-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indole-3,4-dicarboxylic acid,4-methyl ester | |
CAS RN |
110811-32-0 | |
Record name | 4-Methyl 1H-indole-3,4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110811-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl 1H-indole-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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